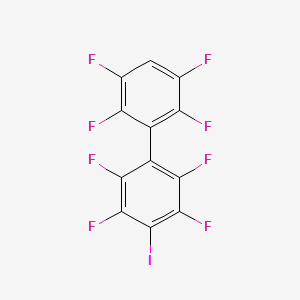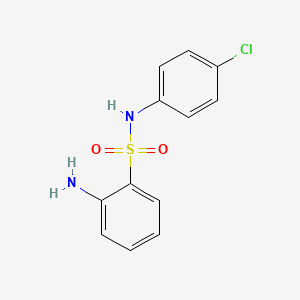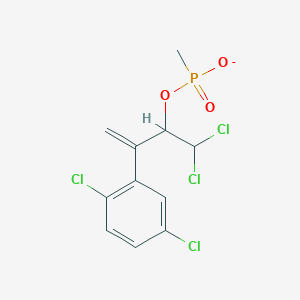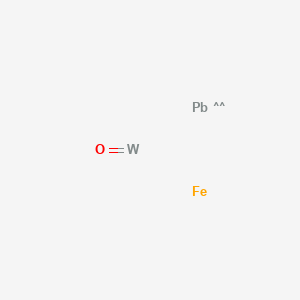![molecular formula C15H16OSe B14508643 [(2-Methoxy-2-phenylethyl)selanyl]benzene CAS No. 63603-28-1](/img/structure/B14508643.png)
[(2-Methoxy-2-phenylethyl)selanyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Methoxy-2-phenylethyl)selanyl]benzene is an organic compound that contains a selenium atom bonded to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxy-2-phenylethyl)selanyl]benzene typically involves the reaction of 2-methoxy-2-phenylethanol with a selenium reagent. One common method is the reaction of 2-methoxy-2-phenylethanol with diphenyl diselenide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply to the production of this compound.
化学反应分析
Types of Reactions
[(2-Methoxy-2-phenylethyl)selanyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the selenium atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly used.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
科学研究应用
[(2-Methoxy-2-phenylethyl)selanyl]benzene has several applications in scientific research:
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential use in the development of selenium-containing drugs with anticancer or antimicrobial properties.
作用机制
The mechanism of action of [(2-Methoxy-2-phenylethyl)selanyl]benzene involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound may also interact with specific enzymes or proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
[(2-Methoxy-2-phenylethyl)selanyl]benzene can be compared with other selenium-containing compounds such as:
Selenomethionine: An amino acid containing selenium, known for its antioxidant properties.
Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, with important roles in enzymatic functions.
Diphenyl diselenide: A common selenium reagent used in organic synthesis.
This compound is unique due to its specific structure, which combines a methoxy group, a phenyl group, and a selenium atom, providing distinct chemical and biological properties.
属性
CAS 编号 |
63603-28-1 |
|---|---|
分子式 |
C15H16OSe |
分子量 |
291.26 g/mol |
IUPAC 名称 |
(2-methoxy-2-phenylethyl)selanylbenzene |
InChI |
InChI=1S/C15H16OSe/c1-16-15(13-8-4-2-5-9-13)12-17-14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
InChI 键 |
UKALKFJPGZKHBR-UHFFFAOYSA-N |
规范 SMILES |
COC(C[Se]C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate](/img/structure/B14508611.png)

![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)

![2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid](/img/structure/B14508636.png)
![6-[(2-Aminophenyl)sulfanyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14508646.png)


